Computed Lipophilicity (LogP) Advantage Over Unsubstituted and 4‑Methylphenyl Analogs
The target compound exhibits a computed LogP of 3.13, which is 0.62 units higher than the unsubstituted phenyl analog (LogP = 2.51) and 0.31 units higher than the 4‑methylphenyl analog (LogP = 2.82) . This increase arises from the two additional methyl groups and cannot be achieved by changing the substitution position (e.g., 3,4‑dimethyl isomer, also LogP ≈ 3.13). The higher LogP predicts improved passive membrane permeability but also increased plasma protein binding, making the compound a distinct choice when tuning a lipophilicity profile.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.13 |
| Comparator Or Baseline | 6‑oxo‑6‑phenylhexanoic acid: 2.51; 6‑(4‑methylphenyl)‑6‑oxohexanoic acid: 2.82 |
| Quantified Difference | Δ = +0.62 vs. phenyl; Δ = +0.31 vs. 4‑methylphenyl |
| Conditions | Computed by fragment‑based method (ACD/Labs or equivalent); no experimental LogP available. |
Why This Matters
A 0.3–0.6 LogP difference is typically sufficient to alter a compound’s pharmacokinetic profile, allowing a medicinal chemist to select the 3,5‑dimethyl isomer for increased lipophilicity without changing the core scaffold.
